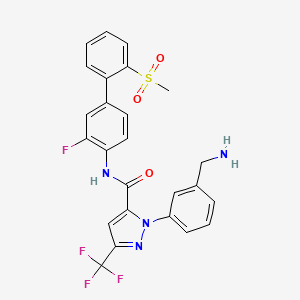
DPC 423
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DPC 423, also known as this compound, is a useful research compound. Its molecular formula is C25H20F4N4O3S and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
DPC 423 exhibits several key pharmacological characteristics:
- Selectivity : It selectively inhibits factor Xa with a Ki value of 0.15 nM, showcasing significantly lower inhibition against other serine proteases such as thrombin (6000 nM) and trypsin (60 nM) .
- Bioavailability : In animal models, this compound demonstrated an oral bioavailability of approximately 57% in dogs, with a plasma half-life of about 7.5 hours, indicating favorable pharmacokinetics for oral administration .
- Anticoagulant Effects : In vitro studies revealed that this compound effectively doubled prothrombin time and activated partial thromboplastin time at concentrations around 3.1 µM in human plasma .
Clinical Applications
This compound is primarily being investigated for its potential use in treating various thrombotic disorders. The following applications have been documented:
- Venous Thromboembolism (VTE) : this compound is being evaluated as a preventive and therapeutic agent for VTE, including deep vein thrombosis and pulmonary embolism.
- Atrial Fibrillation : Its anticoagulant properties make it a candidate for stroke prevention in patients with atrial fibrillation.
- Coronary Artery Disease : this compound may also be beneficial in managing acute coronary syndromes by preventing thrombus formation.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's efficacy and safety:
Metabolic Pathways
The metabolic pathways of this compound involve complex biotransformation processes that lead to the formation of reactive intermediates. Notably, studies have shown that:
属性
分子式 |
C25H20F4N4O3S |
|---|---|
分子量 |
532.5 g/mol |
IUPAC 名称 |
2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H20F4N4O3S/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30/h2-13H,14,30H2,1H3,(H,31,34) |
InChI 键 |
ZLUOAFAJSUPHOG-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F |
同义词 |
DPC 602 DPC-602 DPC602 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















